Cas no 3093-88-7 (3-Fluorothiophene)

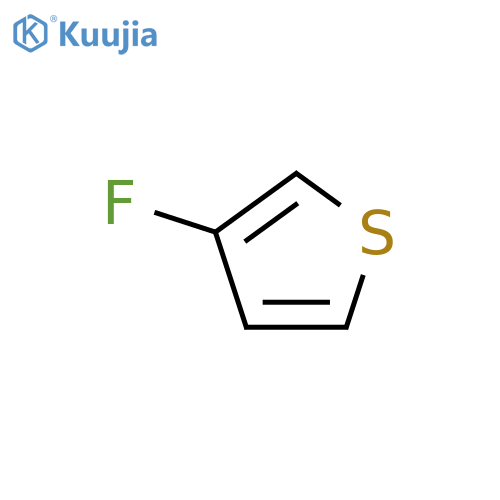

3-Fluorothiophene structure

商品名:3-Fluorothiophene

3-Fluorothiophene 化学的及び物理的性質

名前と識別子

-

- 3-Fluorothiophene

- 3-fluoro-thiophene

- F2158-1265

- RW2832

- Thiophene, 3-fluoro-

- 3093-88-7

- CS-0087889

- T72274

- SCHEMBL980789

- WPAQIMRFMFRJTP-UHFFFAOYSA-N

- C4H3FS

- AKOS006287218

- AS-79760

- DB-348228

- F0512

- DTXSID80450307

- MFCD08275189

- EN300-85077

-

- MDL: MFCD08275189

- インチ: InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H

- InChIKey: WPAQIMRFMFRJTP-UHFFFAOYSA-N

- ほほえんだ: C1=CSC=C1F

計算された属性

- せいみつぶんしりょう: 101.99400

- どういたいしつりょう: 101.99394943g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 46.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 85°C(lit.)

- フラッシュポイント: 141.6±22.3 °C

- 屈折率: 1.4890 to 1.4930

- PSA: 28.24000

- LogP: 1.88720

- じょうきあつ: 0.0±0.6 mmHg at 25°C

3-Fluorothiophene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:あぶない

- 危害声明: H225-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG II

- セキュリティの説明: H225+H315+H319

- 危険レベル:3

- 包装グループ:II

- ちょぞうじょうけん:<0°C

3-Fluorothiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Fluorothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B435210-2.5mg |

3-Fluorothiophene |

3093-88-7 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-85077-0.5g |

3-fluorothiophene |

3093-88-7 | 95.0% | 0.5g |

$647.0 | 2025-03-21 | |

| Ambeed | A533696-250mg |

3-Fluorothiophene |

3093-88-7 | 95% | 250mg |

$183.0 | 2025-02-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156769-50mg |

3-Fluorothiophene |

3093-88-7 | >98.0%(GC) | 50mg |

¥819.00 | 2021-05-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156769-1G |

3-Fluorothiophene |

3093-88-7 | 98% | 1g |

¥3749.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0512-200MG |

3-Fluorothiophene |

3093-88-7 | >98.0%(GC) | 200mg |

¥1290.00 | 2024-04-15 | |

| Enamine | EN300-85077-0.1g |

3-fluorothiophene |

3093-88-7 | 95.0% | 0.1g |

$287.0 | 2025-03-21 | |

| Life Chemicals | F2158-1265-1g |

3-fluorothiophene |

3093-88-7 | 95%+ | 1g |

$798.0 | 2023-09-06 | |

| Life Chemicals | F2158-1265-2.5g |

3-fluorothiophene |

3093-88-7 | 95%+ | 2.5g |

$1596.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0512-1G |

3-Fluorothiophene |

3093-88-7 | >98.0%(GC) | 1g |

¥3990.00 | 2024-04-15 |

3-Fluorothiophene 関連文献

-

Haijun Bin,Indunil Angunawela,Ruijie Ma,Asritha Nallapaneni,Chenhui Zhu,Pieter J. Leenaers,Bart W. H. Saes,Martijn M. Wienk,He Yan,Harald Ade,René A. J. Janssen J. Mater. Chem. C 2020 8 15426

-

Yunchao Zhang,Weifeng Zhang,Liping Wang,Gui Yu J. Mater. Chem. C 2022 10 18091

-

Hakan Bildirir,Vasilis G. Gregoriou,Apostolos Avgeropoulos,Ullrich Scherf,Christos L. Chochos Mater. Horiz. 2017 4 546

-

4. On the chemical, NMR and kinetic properties of 2-azido- and 3-azidothiophene: recent developmentsDomenico Spinelli,Paolo Zanirato J. Chem. Soc. Perkin Trans. 2 1993 1129

-

Song-Fu Liao,Chun-Fu Lu,Adane Desta Fenta,Chin-Ti Chen,Chi-Yang Chao,Wei-Fang Su J. Mater. Chem. A 2019 7 21309

3093-88-7 (3-Fluorothiophene) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3093-88-7)3-Fluorothiophene

清らかである:99%/99%

はかる:250mg/1g

価格 ($):165.0/446.0